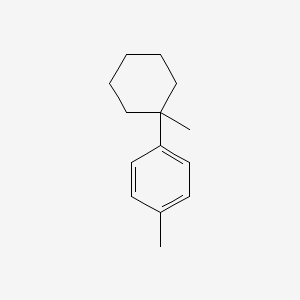

1-Methyl-4-(1-methylcyclohexyl)benzene

Description

Contextualization within Modern Organic Chemistry Research of Alkylbenzenes and Cycloalkanes

Alkylbenzenes and cycloalkanes are foundational pillars of modern organic chemistry. Alkylbenzenes, characterized by an alkyl group attached to a benzene (B151609) ring, are ubiquitous as intermediates in the synthesis of a vast array of products, including detergents, polymers, and pharmaceuticals. nih.gov Cycloalkanes, saturated hydrocarbons containing a ring of carbon atoms, are integral components of many biologically active molecules and serve as key building blocks in synthetic chemistry.

The study of compounds like 1-Methyl-4-(1-methylcyclohexyl)benzene, which amalgamates both these structural motifs, offers profound insights into intramolecular interactions and reactivity. The presence of the bulky, non-planar cyclohexyl group significantly influences the electronic and steric properties of the aromatic ring, impacting its behavior in chemical reactions. Research in this area often focuses on conformational analysis, exploring the preferred spatial arrangements of the cyclohexyl ring relative to the benzene ring and the energetic barriers to their interconversion. youtube.comlibretexts.orglibretexts.org This understanding is crucial for predicting reaction outcomes and designing novel molecules with specific properties.

Significance in Specialized Chemical Domains and Potential Industrial Roles

While broad applications for this specific molecule are not extensively documented in mainstream literature, its structural characteristics suggest potential utility in several specialized domains. The hydrocarbon nature and substantial molecular weight of this compound point towards its potential as a high-performance fluid, such as a synthetic lubricant or heat transfer fluid. researchgate.net The thermal and oxidative stability imparted by the aromatic ring, combined with the fluidity provided by the cycloalkane moiety, are desirable properties in these applications.

Furthermore, its role as a complex alkylbenzene makes it a candidate for use as a specialty solvent with tailored solvency power for specific polymers or resins. In the context of fuel chemistry, bulky alkylbenzenes can influence combustion properties and are studied as potential blend components. The synthesis of this and similar molecules also serves as a model for developing and optimizing catalytic processes, such as Friedel-Crafts alkylation, which are of paramount importance in the petrochemical industry.

Current Research Trajectories and Open Questions in the Field of Complex Hydrocarbon Chemistry

The field of complex hydrocarbon chemistry is continually evolving, driven by the need for more efficient and sustainable chemical processes and materials. For this compound, several research trajectories and open questions remain.

A primary area of investigation is the development of more efficient and environmentally benign synthetic routes. While Friedel-Crafts alkylation using traditional Lewis acid catalysts like aluminum chloride is a common method, research is actively exploring the use of solid acid catalysts, such as zeolites (e.g., MCM-22), to minimize corrosive waste and improve catalyst recyclability. The optimization of reaction conditions, including temperature, pressure, and catalyst design, to maximize yield and selectivity for the desired para-isomer is a key challenge.

Another significant research avenue involves detailed physicochemical characterization and computational modeling. Accurate experimental data on properties like viscosity, thermal conductivity, and spectroscopic behavior are essential for predicting its performance in potential applications. Computational studies, particularly those employing quantum chemical calculations, can provide a deeper understanding of its conformational preferences, electronic structure, and reaction mechanisms at a molecular level. nih.gov

Open questions in the field include the full elucidation of its thermal and oxidative degradation pathways, which is critical for its potential use in high-temperature applications. Furthermore, exploring its potential as a precursor for functional materials, for instance through sulfonation or other derivatizations, could unlock new applications. The detailed investigation of its isomers and their respective properties also presents a complex but potentially rewarding area of study.

Detailed Research Findings

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 14962-12-0 |

| Molecular Formula | C14H20 |

| Molecular Weight | 188.31 g/mol |

| Boiling Point | Estimated in the range of 260-280 °C |

| Density | Estimated to be approximately 0.9-0.95 g/cm³ |

| Refractive Index | Estimated to be in the range of 1.52-1.53 |

Note: Some physical properties are estimated based on data for structurally related compounds due to the limited availability of specific experimental values for this compound.

Spectroscopic Data (Predicted and based on related compounds):

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the para-substituted benzene ring (typically in the range of 7.0-7.3 ppm), a singlet for the methyl group on the benzene ring (around 2.3 ppm), signals for the methylene (B1212753) protons of the cyclohexyl ring (a broad multiplet in the 1.2-1.8 ppm region), and a singlet for the methyl group on the cyclohexyl ring (around 1.2 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the aromatic carbons (in the 120-150 ppm region), the methyl carbon on the benzene ring (around 21 ppm), the quaternary carbon and other carbons of the cyclohexyl ring, and the methyl carbon on the cyclohexyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 188. The fragmentation pattern would likely involve the loss of a methyl group (M-15) and characteristic fragments from the cleavage of the cyclohexyl ring. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion, is also anticipated, which is a common feature in the mass spectra of alkylbenzenes. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the aliphatic groups (below 3000 cm⁻¹), C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region), and bands corresponding to the substitution pattern of the benzene ring.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(1-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-12-6-8-13(9-7-12)14(2)10-4-3-5-11-14/h6-9H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTXIQKUROZCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methyl 4 1 Methylcyclohexyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonance Assignment

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 1-methyl-4-(1-methylcyclohexyl)benzene is expected to show distinct signals for its aromatic and aliphatic protons.

The aromatic region would be characteristic of a 1,4-disubstituted benzene (B151609) ring, similar to that observed in p-cymene. This would typically present as two doublets, corresponding to the two sets of chemically equivalent aromatic protons.

The aliphatic region would be more complex, arising from the protons of the 1-methylcyclohexyl group. This would include a singlet for the methyl group attached to the quaternary carbon of the cyclohexane (B81311) ring, and a series of multiplets for the methylene (B1212753) protons of the cyclohexane ring.

Predicted ¹H NMR Data for this compound (based on analogs)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (H-2, H-6) | ~7.1-7.3 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~7.0-7.2 | Doublet | 2H |

| Ar-CH₃ | ~2.3 | Singlet | 3H |

| Cyclohexyl-CH₃ | ~1.2 | Singlet | 3H |

| Cyclohexyl-CH₂ | ~1.3-1.7 | Multiplets | 10H |

Carbon-¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The aromatic region would display four signals for the benzene ring carbons, with two signals for the substituted carbons and two for the unsubstituted carbons. The aliphatic region would show signals for the quaternary carbon of the cyclohexane ring, the methyl groups, and the methylene carbons of the ring.

Predicted ¹³C NMR Data for this compound (based on analogs)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-1) | ~145-150 |

| Quaternary Aromatic (C-4) | ~135-140 |

| Aromatic CH (C-2, C-6) | ~128-130 |

| Aromatic CH (C-3, H-5) | ~125-127 |

| Quaternary Cyclohexyl (C-1') | ~35-40 |

| Cyclohexyl-CH₂ | ~20-40 |

| Ar-CH₃ | ~20-22 |

| Cyclohexyl-CH₃ | ~25-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the adjacent aromatic protons and among the coupled protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying connectivity around quaternary carbons, such as the attachment of the 1-methylcyclohexyl group to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. NOESY can be used to determine the stereochemistry and conformation of the molecule.

While specific 2D NMR data for the target compound is not available, a complete set of 2D NMR data is available for p-cymene, which can be used to illustrate the application of these techniques in determining the structure of the aromatic portion of the molecule.

Deuterium (B1214612) NMR (²H NMR) and Other Advanced NMR Techniques for Mechanistic Tracing

Deuterium (²H) NMR spectroscopy can be a valuable tool for tracing reaction mechanisms and studying molecular dynamics. By selectively replacing protons with deuterium atoms, it is possible to follow the course of a reaction or monitor conformational changes. While no specific deuterium NMR studies on this compound have been reported, this technique could be applied, for instance, to study the mechanism of its synthesis or to investigate the rotational dynamics of the cyclohexyl ring.

Other advanced NMR techniques, such as solid-state NMR, could provide information about the structure and dynamics of the compound in the solid state.

High-Performance Mass Spectrometry (MS) for Molecular and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) for Fragmentation Pattern Analysis

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ion peaks. For this compound, the molecular ion peak would be expected at m/z 188. Common fragmentation pathways would likely involve the loss of a methyl group (M-15), and cleavage of the bond between the aromatic and cyclohexyl rings. The fragmentation pattern of p-cymene, for instance, shows a prominent peak corresponding to the loss of a methyl group.

Predicted Major Fragments in EI-MS of this compound

| m/z | Predicted Fragment |

| 188 | [M]⁺ |

| 173 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation than EI-MS. It typically produces a prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight of the compound. For this compound, the [M+H]⁺ ion would be observed at m/z 189.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for this compound, the molecular ion (m/z 188.31) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a veritable fingerprint of the molecule's structure.

The primary fragmentation pathways are expected to involve cleavages at the weakest bonds, particularly the benzylic C-C bond connecting the cyclohexane ring to the benzene ring, and subsequent rearrangements. Key fragmentation events would likely include:

Loss of a methyl group (-CH₃): A fragment ion at m/z 173 would result from the loss of one of the methyl groups.

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexane moiety can lead to a series of characteristic losses of C₂H₄ (28 Da), C₃H₆ (42 Da), and C₄H₈ (56 Da).

Formation of a tropylium (B1234903) ion: Rearrangement of the tolyl group can lead to the stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of alkylbenzenes.

Benzylic cleavage: The most significant fragmentation would be the cleavage of the bond between the quaternary carbon of the cyclohexane and the benzene ring, leading to a resonance-stabilized benzylic carbocation.

These fragmentation patterns allow for the definitive structural confirmation of the compound by piecing together its constituent parts from the observed fragment ions.

Table 1: Predicted MS/MS Fragmentation of this compound This is an interactive data table. Click on the headers to sort.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 188.3 | 173.2 | 15 | [M-CH₃]⁺ |

| 188.3 | 131.1 | 57 | [M-C₄H₉]⁺ (Loss of butyl radical from cyclohexyl) |

| 188.3 | 105.1 | 83 | [C₈H₉]⁺ (Benzylic cleavage) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places.

For this compound, the molecular formula is C₁₄H₂₀. guidechem.comnih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically < 5 ppm) confirms the elemental composition and rules out other potential formulas that might have the same nominal mass.

Table 2: HRMS Data for this compound This is an interactive data table. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ |

| Nominal Mass | 188 Da |

| Theoretical Exact Mass | 188.156501 Da |

| Typical Mass Accuracy | < 5 ppm |

Advanced Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for separating components from a mixture and for their subsequent identification and quantification. For a hydrocarbon like this compound, both gas and liquid chromatography offer powerful analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization for Hydrocarbon Mixtures

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds, making it ideally suited for hydrocarbon analysis. labmanager.com Method development for a mixture containing this compound would focus on achieving baseline separation from other hydrocarbons and potential isomers.

Optimization of the GC method involves several key parameters:

Column Selection: A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), is typically used for hydrocarbon separation. The choice of column length, internal diameter, and film thickness affects resolution and analysis time. numberanalytics.com

Temperature Program: A gradient temperature program is crucial for separating a mixture with a wide range of boiling points. numberanalytics.com The program would start at a low initial temperature to resolve volatile components and gradually ramp up to elute higher-boiling compounds like this compound.

Injector and Detector Parameters: The injector temperature must be high enough to ensure complete vaporization without thermal degradation. The mass spectrometer settings, including ion source temperature and mass range, are optimized for sensitivity and spectral quality. numberanalytics.comchromatographyonline.com

GC-MS provides both the retention time for quantification and the mass spectrum for positive identification by comparison to spectral libraries. labmanager.com

Table 3: Example Optimized GC-MS Parameters for Hydrocarbon Analysis This is an interactive data table. Click on the headers to sort.

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) | Optimal for general hydrocarbon separation |

| Carrier Gas | Helium at 1.0 mL/min | Provides good efficiency and is inert |

| Injector Temp. | 280 °C | Ensures complete sample vaporization |

| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min | Separates compounds with varying boiling points |

| MS Source Temp. | 230 °C | Optimizes ionization efficiency |

| MS Quad Temp. | 150 °C | Maintains ion path stability |

| Scan Range | 40-450 amu | Covers expected mass fragments |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies for Isomer Separation

While GC-MS is often preferred for hydrocarbons, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are invaluable for separating isomers that may be difficult to resolve by GC. For this compound, this would be particularly relevant for separating the para-isomer from potential ortho- and meta-isomers that might be present as impurities from synthesis.

A reverse-phase (RP) HPLC methodology is most appropriate for this non-polar compound.

Stationary Phase: A C18 (octadecylsilane) column is the standard choice, providing a hydrophobic surface for interaction.

Mobile Phase: A mixture of organic solvent (like acetonitrile (B52724) or methanol) and water would be used. The high organic content in the mobile phase would be necessary to elute the highly non-polar analyte.

Detection: Since this compound lacks a strong chromophore, a UV detector set to a low wavelength (~210-220 nm) to detect the benzene ring would be used. A mass spectrometer or an evaporative light scattering detector (ELSD) could also be employed.

UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Table 4: Representative HPLC Method for Isomer Separation This is an interactive data table. Click on the headers to sort.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 214 nm |

| Injection Vol. | 10 µL |

Infrared (IR) Spectroscopy for Functional Group and Structural Fingerprinting of Aryl- and Cycloalkyl-Containing Moieties

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its aryl and cycloalkyl components.

Key expected absorptions include:

Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is characteristic of sp² C-H bonds in the benzene ring. libretexts.orglumenlearning.com

Aliphatic C-H Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the sp³ C-H bonds in the methyl and cyclohexane groups. pressbooks.pub

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. libretexts.org

C-H Bending Vibrations: Bands in the 1350-1470 cm⁻¹ region correspond to C-H bending (scissoring and rocking) of the CH₂ and CH₃ groups. libretexts.org The pattern of C-H out-of-plane bending bands between 675-900 cm⁻¹ can often indicate the substitution pattern on the benzene ring; a strong band around 800-840 cm⁻¹ would be expected for a 1,4-disubstituted (para) ring. libretexts.org

Table 5: Characteristic IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3010 | C-H Stretch | Aryl (sp²) | Medium-Weak |

| 2960-2850 | C-H Stretch | Cycloalkyl/Methyl (sp³) | Strong |

| 1600-1585 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1500-1400 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1470-1450 | C-H Bend | CH₂ Scissoring | Medium |

| 1380-1370 | C-H Bend | CH₃ Bending | Medium |

Conformational Analysis of the Cyclohexane Moiety within the Compound using Spectroscopic Methods

The cyclohexane ring is not planar and exists predominantly in a strain-free "chair" conformation. pressbooks.pub In this compound, the cyclohexane ring undergoes rapid "ring flipping" at room temperature, interconverting between two chair conformers. masterorganicchemistry.com This interconversion places the substituents in either axial or equatorial positions.

For the closely related compound, 1-methyl-1-phenylcyclohexane, computational and spectroscopic studies have been performed to determine the preferred conformation. researchgate.netnih.gov These studies indicate a complex interplay of steric effects. While large groups generally prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions, calculations for 1-methyl-1-phenylcyclohexane have found a significant population of the conformer with the phenyl group in the axial position. nih.govresearchgate.net This preference is attributed to the specific steric interactions and rotational profiles of the substituents. nih.gov

In the case of this compound, two primary chair conformations exist. In one, the p-tolyl group is axial and the methyl group is equatorial. In the flipped conformer, the p-tolyl group is equatorial and the methyl group is axial. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying these equilibria. cdnsciencepub.comcdnsciencepub.com By cooling the sample, the rate of ring flipping can be slowed to the point where separate signals for the axial and equatorial conformers can be observed, allowing for the determination of their relative populations and the free energy difference (ΔG°) between them. acs.orgacs.org Based on studies of similar molecules, the energy difference between these two conformers is likely to be small. nih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives or impurities are present)

The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Consequently, it does not exhibit optical activity, and techniques such as chiroptical spectroscopy are not applicable for its direct analysis.

An extensive search of scientific literature and chemical databases reveals a lack of studies on chiral derivatives or impurities of this compound. There is no reported synthesis of enantiomerically enriched analogues, nor are there any documented impurities that would impart chirality to bulk samples of the compound. As a result, there is no available data on the use of chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), for the determination of enantiomeric excess related to this specific chemical scaffold.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

A crystallographic study has been performed on a closely related derivative, 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene (C₁₄H₁₉I). nih.gov In this derivative, an iodomethyl group replaces one of the methyl groups on the cyclohexyl ring. The study provides key insights into the conformational preferences and molecular geometry of this substituted cyclohexylbenzene (B7769038) system.

In the solid state, the cyclohexane ring of 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene adopts a stable chair conformation. nih.gov The two bulky substituents, the 4-methylphenyl (p-tolyl) group and the iodomethyl group, both occupy equatorial positions on the cyclohexane ring. This arrangement minimizes steric strain, which is a common feature in substituted cyclohexanes. The dihedral angle between the mean plane of the benzene ring and the mean plane of the cyclohexane ring was determined to be 67.23 (13)°. nih.gov

The detailed structural parameters obtained from the X-ray diffraction analysis are summarized in the interactive data table below.

Interactive Data Table: Crystallographic Data for 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene nih.gov

| Parameter | Value |

| Empirical Formula | C₁₄H₁₉I |

| Formula Weight | 326.20 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.234 (4) Å, α = 90° |

| b = 10.158 (4) Å, β = 107.540 (6)° | |

| c = 12.836 (5) Å, γ = 90° | |

| Volume | 1392.0 (9) ų |

| Z (Molecules per cell) | 4 |

| Calculated Density | 1.556 Mg/m³ |

| R-factor (R1) | 0.028 |

| wR-factor (wR2) | 0.074 |

This crystallographic data provides a foundational understanding of the solid-state conformation of molecules within this chemical class, which is crucial for molecular modeling, understanding intermolecular interactions, and designing new materials.

Computational Chemistry and Theoretical Studies on 1 Methyl 4 1 Methylcyclohexyl Benzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic environment and thermodynamic stability of a molecule. For 1-Methyl-4-(1-methylcyclohexyl)benzene, these methods can precisely map out the electron distribution and predict its most stable three-dimensional arrangement.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. By applying a functional to the electron density, DFT can determine the ground-state energy and, consequently, the most stable geometry of a molecule.

A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would reveal the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's energy minimum. The calculations would likely show that the cyclohexyl ring adopts a stable chair conformation to minimize steric strain. The orientation of the 1-methyl and the 4-(1-methylcyclohexyl) substituents on the benzene (B151609) ring would also be determined to be that which minimizes steric hindrance and optimizes electronic interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Value |

| C-C (benzene ring) bond length | ~1.39 Å |

| C-C (cyclohexyl ring) bond length | ~1.54 Å |

| C-C (benzene-cyclohexyl) bond length | ~1.52 Å |

| C-H (aromatic) bond length | ~1.08 Å |

| C-H (aliphatic) bond length | ~1.09 Å |

| C-C-C (benzene ring) bond angle | ~120° |

| C-C-C (cyclohexyl ring) bond angle | ~111° |

Note: These values are illustrative and represent typical results from DFT calculations on similar molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for predicting spectroscopic properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide highly accurate predictions of vibrational frequencies (IR and Raman), and NMR chemical shifts.

For this compound, ab initio calculations would predict characteristic vibrational modes associated with the aromatic ring, the cyclohexyl ring, and the methyl groups. For instance, C-H stretching vibrations in the aromatic region would be predicted around 3000-3100 cm⁻¹, while aliphatic C-H stretches would appear in the 2850-2960 cm⁻¹ range. The predicted NMR chemical shifts for the various hydrogen and carbon atoms would be instrumental in interpreting experimental NMR spectra, aiding in the structural confirmation of the compound.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The flexibility of the cyclohexyl ring and the rotation around the bond connecting it to the benzene ring give rise to a complex conformational landscape for this compound. Molecular modeling and dynamics simulations are essential tools for exploring these conformational possibilities.

The cyclohexyl ring in this compound can exist in several conformations, with the chair form being the most stable. However, ring flipping to a boat or twist-boat conformation, although energetically less favorable, is possible. Furthermore, rotation around the C-C bond linking the cyclohexyl and benzene rings introduces additional conformational isomers.

Molecular mechanics force fields, such as MMFF94 or AMBER, can be used in conformational searches to identify the various low-energy conformers. These searches would likely identify the most stable conformer as having the cyclohexyl ring in a chair conformation with the bulky benzene group in an equatorial position to minimize 1,3-diaxial interactions. The orientation of the benzene ring relative to the cyclohexyl moiety would also be determined, likely favoring a staggered arrangement to reduce steric clash.

Since a molecule exists as a population of different conformers at room temperature, its observed spectroscopic properties are a weighted average of the properties of each conformer. By performing quantum chemical calculations on the ensemble of low-energy conformers identified from a conformational search, a more accurate prediction of the experimental spectra can be obtained.

For this compound, this would involve calculating the vibrational frequencies and NMR chemical shifts for each significant conformer and then averaging these based on their Boltzmann population at a given temperature. This approach would lead to a more nuanced and accurate prediction of the spectroscopic signatures of the molecule.

The stability of the different conformers of this compound is governed by a delicate balance of intramolecular interactions, including steric repulsion and van der Waals forces. Computational methods can quantify these interactions and the resulting strain energy.

An analysis of the optimized geometries would reveal potential sources of strain, such as steric hindrance between the methyl group on the cyclohexyl ring and the ortho hydrogens of the benzene ring. Natural Bond Orbital (NBO) analysis could be employed to investigate hyperconjugative interactions that might contribute to the stability of certain conformations. A quantitative assessment of the strain energy for different conformers would provide a deeper understanding of the conformational preferences of the molecule.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions, providing insights into transient species and energetic landscapes that are often inaccessible through experimental means alone. For a molecule like this compound, which is typically synthesized via Friedel-Crafts alkylation, computational methods can illuminate the step-by-step mechanism of this cornerstone reaction in organic chemistry.

Transition State Analysis of Key Steps in Synthetic Pathways

The synthesis of this compound likely proceeds through the acid-catalyzed alkylation of toluene (B28343) with a suitable cyclohexylating agent, such as 1-methylcyclohexanol (B147175) or 1-methylcyclohexene. The reaction mechanism involves the formation of a tertiary carbocation, the 1-methylcyclohexyl cation, which then acts as an electrophile in an attack on the electron-rich toluene ring.

A critical aspect of understanding this reaction computationally is the identification and characterization of transition states (TS) for each elementary step. Transition state theory allows for the calculation of reaction rates from the energetic properties of the reactants and the transition state.

Key Computational Steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product, thus verifying that the located TS is indeed for the reaction of interest.

For the Friedel-Crafts alkylation of toluene, computational studies on analogous systems, such as the alkylation with tert-butyl alcohol, reveal that the energy barrier for the formation of the tertiary carbocation is a key factor. Subsequent electrophilic attack on the toluene ring can occur at the ortho, meta, or para positions, each with its own transition state. The relative energies of these transition states determine the regioselectivity of the reaction. Due to steric hindrance from both the methyl group on toluene and the bulky 1-methylcyclohexyl group, the para-substituted product, this compound, is expected to be the major isomer.

Table 1: Hypothetical Transition State Analysis Data for the Alkylation of Toluene

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Formation of 1-methylcyclohexyl cation | DFT (B3LYP) | 6-31G(d) | Data not available |

| Electrophilic attack (ortho) | DFT (B3LYP) | 6-31G(d) | Data not available |

| Electrophilic attack (meta) | DFT (B3LYP) | 6-31G(d) | Data not available |

| Electrophilic attack (para) | DFT (B3LYP) | 6-31G(d) | Data not available |

This table is illustrative and highlights the type of data that would be generated from a computational study. Specific values for this compound are not currently published.

Theoretical Prediction of Degradation Mechanisms and Intermediates

The environmental fate and persistence of this compound can be predicted through computational studies of its degradation pathways. Degradation can occur through various mechanisms, including thermal degradation (pyrolysis) and oxidation.

Thermal Degradation: At high temperatures, the C-C bonds in the alkyl side chain can undergo homolytic cleavage, leading to the formation of radical species. The bond dissociation energies (BDEs) can be calculated using quantum chemical methods to predict the weakest bond and thus the most likely initial fragmentation step. For this compound, the bond between the benzene ring and the cyclohexyl group, as well as the bonds within the cyclohexyl ring, would be of primary interest.

Oxidative Degradation: In the presence of oxidants, such as hydroxyl radicals in the atmosphere, degradation is likely to be initiated by hydrogen abstraction from the alkyl groups. The stability of the resulting radical intermediates plays a crucial role in determining the major degradation products. Computational studies on similar compounds, like tert-butylbenzene, can provide insights. Hydrogen abstraction from the benzylic position is often a favorable pathway, but in the case of this compound, there are no benzylic hydrogens on the quaternary carbon. Therefore, hydrogen abstraction from the methyl group on the benzene ring or from the methylene (B1212753) groups on the cyclohexyl ring would be the initial steps.

Table 2: Hypothetical Calculated Bond Dissociation Energies (BDEs) for this compound

| Bond | Computational Method | Basis Set | BDE (kcal/mol) |

| Benzene-Cyclohexyl C-C | DFT (B3LYP) | 6-311+G(d,p) | Data not available |

| Cyclohexyl C-CH3 | DFT (B3LYP) | 6-311+G(d,p) | Data not available |

| Cyclohexyl C-H (secondary) | DFT (B3LYP) | 6-311+G(d,p) | Data not available |

| Toluene-CH3 C-H | DFT (B3LYP) | 6-311+G(d,p) | Data not available |

This table illustrates the expected data from a computational investigation into the thermal degradation of the target compound.

Isomerization Pathways and Energetics of Related Alkylcyclohexylbenzenes

Isomerization reactions are common for alkylated aromatic compounds, often catalyzed by acids. These rearrangements can involve the migration of alkyl groups around the aromatic ring or rearrangements within the alkyl substituent itself. For this compound, two main types of isomerization can be computationally investigated:

Positional Isomerization: The 1-methylcyclohexyl group could migrate from the para position to the meta or ortho positions. The relative thermodynamic stabilities of the 1-methyl-2-(1-methylcyclohexyl)benzene (B3031116) and 1-methyl-3-(1-methylcyclohexyl)benzene isomers compared to the para isomer can be determined by calculating their ground state energies. The transition states for these migrations would likely involve protonation of the aromatic ring to form a benzenium ion intermediate, followed by a 1,2-shift of the alkyl group.

Structural Isomerization of the Alkyl Group: The 1-methylcyclohexyl cation can undergo rearrangements, such as hydride shifts, which would lead to the formation of different cyclohexyl isomers attached to the toluene ring. For instance, a 1,2-hydride shift within the cyclohexyl cation could lead to a secondary carbocation, which could then rearrange further or alkylate the toluene. Computational studies on the cyclohexyl cation have shown that hydride shifts have relatively low energy barriers.

Table 3: Hypothetical Relative Energies of Alkylcyclohexylbenzene Isomers

| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | DFT (B3LYP) | cc-pVTZ | 0.00 (Reference) |

| 1-Methyl-3-(1-methylcyclohexyl)benzene | DFT (B3LYP) | cc-pVTZ | Data not available |

| 1-Methyl-2-(1-methylcyclohexyl)benzene | DFT (B3LYP) | cc-pVTZ | Data not available |

| 1-Methyl-4-(2-methylcyclohexyl)benzene | DFT (B3LYP) | cc-pVTZ | Data not available |

This table represents the kind of data that would be generated to assess the thermodynamic stability of different isomers.

Environmental Fate and Transformation Pathways of 1 Methyl 4 1 Methylcyclohexyl Benzene

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1-Methyl-4-(1-methylcyclohexyl)benzene, these mechanisms are primarily driven by atmospheric and aqueous chemical reactions initiated by sunlight and reactive oxygen species.

Oxidative Degradation Processes (e.g., atmospheric photo-oxidation, aqueous chemical oxidation)

In the atmosphere, the primary degradation pathway for this compound is expected to be photo-oxidation initiated by hydroxyl (OH) radicals. The atmospheric oxidation of aromatic hydrocarbons like benzene (B151609) and toluene (B28343) is predominantly initiated by the addition of an OH radical to the aromatic ring. researchgate.netresearchgate.net This reaction forms a hydroxycyclohexadienyl-type radical, which then rapidly adds molecular oxygen (O₂) to create a peroxy radical. researchgate.net This peroxy radical can undergo several reactions, leading to the formation of phenols (cresols, in the case of toluene) or bicyclic intermediates that result in aromatic ring cleavage. researchgate.netresearchgate.netnih.gov Ring-cleavage products often include α-dicarbonyls such as glyoxal (B1671930) and methylglyoxal, as well as other oxygenated organic compounds that can contribute to the formation of secondary organic aerosols (SOA). nih.gov

In addition to attack on the aromatic ring, OH radicals can abstract hydrogen atoms from the alkyl and cycloalkyl substituents. The benzylic hydrogens on the methyl group attached to the benzene ring are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.org This would lead to the formation of aldehydes and carboxylic acids, such as 4-(1-methylcyclohexyl)benzoic acid.

In aqueous environments, chemical oxidation can occur through reactions with reactive oxygen species like hydroxyl radicals, which can be generated through processes such as Fenton reactions or advanced oxidation processes. p2infohouse.org The oxidation of alkylbenzenes in aqueous solutions with strong oxidants like potassium permanganate (B83412) has been shown to attack both the alkyl side-chain and the aromatic ring. researchgate.net By analogy, aqueous oxidation of this compound would likely yield hydroxylated derivatives of the benzene and cyclohexane (B81311) rings, as well as ketones and carboxylic acids from the oxidation of the methyl groups. libretexts.orggoogle.com

Table 1: Predicted Oxidative Degradation Reactions and Products

| Process | Reactant Species | Primary Reaction Type | Predicted Products |

|---|---|---|---|

| Atmospheric Photo-oxidation | Hydroxyl (OH) Radicals, O₂ | OH addition to aromatic ring | Hydroxylated derivatives (phenols), Bicyclic peroxy radicals |

| Ring Cleavage | Glyoxal, Methylglyoxal, Organic acids | ||

| H-abstraction from alkyl groups | Aldehydes, Carboxylic acids (e.g., 4-(1-methylcyclohexyl)benzoic acid) | ||

| Aqueous Chemical Oxidation | Hydroxyl (OH) Radicals | Hydroxylation | Hydroxylated aromatic and cycloaliphatic rings |

| Side-chain oxidation | Ketones, Carboxylic acids |

Hydrolytic Stability and Solvolysis in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This degradation pathway is significant for compounds with hydrolyzable functional groups, such as esters, amides, or certain halogenated alkanes. This compound is a hydrocarbon, composed solely of carbon and hydrogen atoms, and lacks any such functional groups. Therefore, it is expected to be hydrolytically stable under typical environmental conditions of pH (4-9) and temperature. Hydrolysis is not considered a significant environmental fate process for this compound or for alkylbenzenes and cycloalkanes in general.

Photochemical Transformation Pathways

Photochemical transformation can occur through two main pathways: direct photolysis, where the molecule itself absorbs light energy leading to its breakdown, and indirect photolysis, where the degradation is caused by reaction with photochemically generated reactive species.

For simple aromatic hydrocarbons, direct photolysis in aquatic systems is generally not a major degradation pathway compared to indirect photo-oxidation. nih.gov While the benzene ring absorbs ultraviolet light, the energy from natural sunlight at the Earth's surface is often insufficient to cause rapid direct degradation.

The dominant photochemical transformation pathway in both the atmosphere and sunlit surface waters is indirect photo-oxidation, primarily driven by reactions with hydroxyl radicals (OH), as detailed in section 5.1.1. In aquatic environments, OH radicals are produced from the photolysis of substances like nitrate (B79036) and dissolved organic matter. The reaction mechanisms are analogous to those in the atmosphere, involving hydroxylation of the aromatic ring and oxidation of the aliphatic moieties.

Biotic Transformation and Biodegradation Studies

The microbial breakdown of this compound is anticipated to be the ultimate degradation pathway in soil and aquatic systems. While specific studies on this compound are not available, the biodegradation of its structural analogues, alkylbenzenes and cycloalkanes, has been extensively researched. nih.govunesp.br

Microbial Degradation Pathways of Alkylbenzenes and Cycloalkanes

The aerobic biodegradation of aromatic hydrocarbons is a well-established process carried out by a wide variety of bacteria and fungi. nih.gov For an alkylbenzene, the degradation can be initiated on either the aromatic ring or the alkyl side chain.

Attack on the Alkyl/Cycloalkyl Moieties: A common initial step is the oxidation of the alkyl chain. This can occur at the terminal methyl group (ω-oxidation) or at the benzylic carbon. libretexts.org The resulting primary alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This carboxylic acid can then undergo β-oxidation, progressively shortening the side chain. researchgate.net For this compound, microbial attack could hydroxylate the methyl group on the benzene ring, the methyl group on the cyclohexane ring, or various positions on the cyclohexane ring itself.

Attack on the Aromatic Ring: The classic pathway for aerobic aromatic ring degradation begins with a dioxygenase enzyme incorporating two atoms of oxygen into the benzene ring to form a cis-dihydrodiol. nih.govunesp.br This intermediate is then dehydrogenated to a catechol, which is a central metabolite. The catechol subsequently undergoes ring cleavage, either through ortho- or meta-fission pathways, yielding aliphatic acids that can enter central metabolic pathways like the Krebs cycle.

The structure of this compound, with its quaternary benzylic carbon and branched structure, may present challenges for microbial degradation. Highly branched alkyl chains are known to be more resistant to biodegradation than linear chains. nih.gov This resistance, or recalcitrance, can lead to slower degradation rates and the potential for accumulation in the environment.

Table 2: Hypothesized Microbial Degradation Pathways

| Initial Point of Attack | Enzyme Type | Initial Reaction | Subsequent Steps |

|---|---|---|---|

| Aromatic Ring | Dioxygenase | Formation of cis-dihydrodiol | Dehydrogenation to catechol, ring cleavage (ortho or meta), entry into central metabolism |

| Ring Methyl Group | Monooxygenase | Hydroxylation to an alcohol | Oxidation to aldehyde then carboxylic acid (4-(1-methylcyclohexyl)benzoic acid), subsequent ring degradation |

| Cyclohexane Ring | Monooxygenase | Hydroxylation to an alcohol | Oxidation to a ketone, potential ring cleavage via Baeyer-Villiger monooxygenase, entry into central metabolism |

Identification and Characterization of Biotransformation Products and Metabolites

Based on the established pathways for related compounds, a suite of potential biotransformation products and metabolites can be predicted for this compound. The initial oxidation of the side chains would produce alcohols, ketones, and carboxylic acids. For example, oxidation of the methyl group on the benzene ring would lead to 4-(1-methylcyclohexyl)benzyl alcohol, 4-(1-methylcyclohexyl)benzaldehyde, and ultimately 4-(1-methylcyclohexyl)benzoic acid.

Degradation initiated on the aromatic ring would produce catecholic intermediates, such as 4-(1-methylcyclohexyl)catechol. Subsequent ring fission would generate muconic acid derivatives or hydroxymuconic semialdehydes, depending on the cleavage pathway. Further degradation of both the aromatic and cycloalkane rings would lead to the formation of various aliphatic dicarboxylic acids and eventually complete mineralization to carbon dioxide and water.

Table 3: Predicted Biotransformation Products and Metabolites

| Precursor Moiety | Type of Transformation | Potential Products/Metabolites |

|---|---|---|

| Methyl group (on benzene ring) | Side-chain oxidation | 4-(1-methylcyclohexyl)benzyl alcohol, 4-(1-methylcyclohexyl)benzaldehyde, 4-(1-methylcyclohexyl)benzoic acid |

| Cyclohexane ring | Ring hydroxylation/oxidation | Various methylcyclohexanols and methylcyclohexanones |

| Aromatic ring | Ring hydroxylation | 4-(1-methylcyclohexyl)catechol |

| Aromatic ring | Ring cleavage | Muconic acid derivatives, hydroxymuconic semialdehydes |

| Complete Degradation | Mineralization | Carbon dioxide, water, biomass |

Enzyme-Mediated Degradation Mechanisms (e.g., for aromatic ring activation and cleavage)

The enzymatic degradation of this compound is anticipated to involve pathways similar to those observed for other branched-chain alkylbenzenes. While specific studies on this particular compound are limited, the degradation mechanisms can be inferred from the metabolism of structurally related molecules.

Microorganisms possess a diverse array of enzymes capable of initiating the breakdown of aromatic hydrocarbons. The presence of a branched alkyl chain, particularly a quaternary carbon as in the 1-methylcyclohexyl group, generally confers greater resistance to biodegradation compared to linear alkylbenzenes. researchgate.net

The initial enzymatic attack on the aromatic ring is a critical step in the degradation process. This activation can occur through several mechanisms:

Mono- and Dioxygenases: Aerobic bacteria typically employ monooxygenase and dioxygenase enzymes to incorporate oxygen atoms into the benzene ring, leading to the formation of catechols and their derivatives. These intermediates are then susceptible to ring cleavage by other dioxygenases, breaking the aromatic structure and forming aliphatic acids that can enter central metabolic pathways.

Peroxidases: Certain fungi and bacteria can utilize peroxidases to generate reactive radical species that can oxidize the benzene ring, initiating the degradation process.

Following ring activation and cleavage, the resulting aliphatic intermediates are further metabolized. The degradation of the 1-methylcyclohexyl substituent is likely to be a slower process due to its branched nature. The quaternary carbon atom presents a significant steric hindrance to enzymatic attack, which is a common feature contributing to the environmental persistence of branched alkylbenzenes. nih.gov The degradation of this cycloalkane moiety may proceed through pathways involving hydroxylation and subsequent ring cleavage, although at a slower rate than the degradation of the aromatic portion.

Environmental Compartmentalization and Transport Modeling

The distribution of this compound in the environment is dictated by its partitioning behavior between different environmental compartments, such as water, soil, sediment, and air. Modeling these processes is essential for predicting its environmental fate and potential for exposure.

Given its molecular structure with a significant nonpolar alkylcyclohexyl group, the estimated log Koc value is likely to be in the range of 3.5 to 4.5. This indicates a strong tendency to partition from the aqueous phase to the solid phase, particularly in environments with high organic carbon content.

Table 1: Estimated Sorption Potential of this compound

| Parameter | Estimated Value | Implication |

| Log Koc | 3.5 - 4.5 | High sorption potential to soil and sediment |

| Mobility in Soil | Low to Immobile | Limited leaching potential to groundwater |

The sorption process is primarily driven by hydrophobic interactions between the nonpolar molecule and the organic matter in soil and sediment. This partitioning behavior significantly influences its bioavailability and the potential for transport in aquatic systems.

Volatilization is another important transport pathway for this compound, particularly from surface waters and moist soils. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). An estimated Henry's Law constant for this compound, based on its vapor pressure and water solubility, would suggest a moderate to high potential for volatilization.

Table 2: Estimated Volatilization Potential of this compound

| Parameter | Estimated Value Range | Implication |

| Henry's Law Constant (atm·m³/mol) | 10⁻³ to 10⁻² | Moderate to high volatilization from water |

| Vapor Pressure (Pa at 25°C) | 10 - 100 | Significant partitioning into the gas phase |

The rate of volatilization is influenced by environmental factors such as temperature, water turbulence, and wind speed. From soil, volatilization is also dependent on soil type, moisture content, and the extent of sorption. While sorption to soil organic matter can reduce the rate of volatilization, it is still expected to be a significant process for this compound at the soil-air interface.

Formation and Fate in Complex Environmental Samples and Industrial Discharges

This compound is not a naturally occurring compound and its presence in the environment is primarily due to anthropogenic activities. It can be formed as a byproduct in industrial processes involving the alkylation of toluene with cyclohexene (B86901) or its derivatives.

Branched-chain alkylbenzenes, as a class of compounds, have been identified in industrial effluents and municipal wastewater. nih.gov These compounds were historically used in the production of alkylbenzene sulfonate detergents, and their presence in the environment can be an indicator of industrial and domestic waste. nih.gov

In complex environmental samples, such as river water and sediment, this compound is likely to be found in association with other industrial organic pollutants. nih.gov Its fate in these environments is a combination of the processes described above: sorption to particulate matter and sediment, volatilization to the atmosphere, and slow biodegradation. Due to its high sorption potential, a significant fraction of the compound is expected to accumulate in sediments, where it may persist for extended periods due to the often anoxic conditions that further limit microbial degradation.

The analysis of industrial discharges from chemical manufacturing plants, refineries, and facilities utilizing alkylation processes would be necessary to quantify the release of this compound into the environment. Its detection in environmental samples serves as a marker for specific types of industrial pollution.

Role and Applications in Industrial and Synthetic Chemistry

As a Key Building Block in Advanced Organic Synthesis

In the realm of organic synthesis, 1-Methyl-4-(1-methylcyclohexyl)benzene serves as a valuable precursor and intermediate for constructing more elaborate molecular frameworks. Its utility stems from the ability to selectively functionalize different parts of the molecule.

While specific, large-scale synthetic applications are not extensively documented in mainstream literature, the inherent structure of this compound makes it a logical candidate for the synthesis of complex ring systems. The compound can undergo various transformations to build fused aromatic and non-aromatic rings.

One potential pathway to polycyclic systems is through catalytic dehydrogenation. Under high temperatures and in the presence of a suitable catalyst (e.g., platinum or palladium), the cyclohexyl ring can be aromatized. This reaction would transform this compound into a derivative of biphenyl, which is a core structure in many complex organic molecules and materials.

Furthermore, alkylbenzenes are recognized as significant precursors in the formation of Polycyclic Aromatic Hydrocarbons (PAHs) during high-temperature combustion processes. researchgate.net In a synthetic context, controlled pyrolysis or specific cyclization reactions could be envisioned to construct larger, fused aromatic systems from this starting material. The reaction pathways are influenced by factors such as temperature and the specific catalysts employed.

This compound is utilized in the production of specialty chemicals and materials where specific properties are desired. Its distinct structure, combining a rigid aromatic core with a bulky, flexible cycloaliphatic group, can be exploited to create molecules with tailored characteristics.

The compound can be functionalized through several common organic reactions to produce valuable intermediates. For example:

Oxidation: The methyl group on the benzene (B151609) ring can be oxidized using strong oxidizing agents to form the corresponding benzoic acid derivative. This carboxylic acid is a key intermediate for producing polyesters, polyamides, and other specialty polymers.

Substitution: The benzene ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of nitro, halogen, or other functional groups. These functionalized derivatives can then serve as building blocks for pharmaceuticals, agrochemicals, or dyes.

The bulky 1-methylcyclohexyl group can impart desirable properties such as increased solubility in nonpolar solvents, enhanced thermal stability, and specific rheological characteristics when incorporated into larger molecules or polymer chains.

Occurrence and Significance in Complex Hydrocarbon Mixtures

Beyond its role in targeted synthesis, this compound is a component of complex hydrocarbon mixtures found in the petrochemical industry.

This compound, as a C14 alkylbenzene, can be found in trace amounts in crude oil and its refined products, such as jet fuel and other distillates. benzenelawyers.com Its presence is a result of both the natural composition of the crude oil feedstock and the chemical transformations that occur during refining processes. benzenelawyers.com

The identification and quantification of specific isomers like this compound within these highly complex matrices present an analytical challenge. Advanced analytical techniques are required for its characterization.

Interactive Data Table: Analytical Methods for Characterization

| Analytical Technique | Description | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and partitioning between a stationary and mobile phase. The mass spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. | This is the primary method used to identify and quantify specific alkylbenzenes in complex mixtures like petroleum fractions. The compound's retention time and mass spectrum are compared against known standards. usgs.govpeerj.com |

| Two-Dimensional Gas Chromatography (GCxGC) | An advanced form of GC that provides significantly higher resolution by passing the effluent from one column through a second, different column. This allows for the separation of co-eluting compounds. | Used for detailed compositional analysis of crude oil and fuels, enabling the separation of isomeric alkylbenzenes from other hydrocarbons in the same boiling point range. peerj.com |

| Liquid Chromatography (LC) coupled with GC-MS | LC is used for pre-separation of the complex mixture into fractions based on polarity or size. These simpler fractions are then analyzed by GC-MS, reducing matrix interference and improving detection of trace components. | This off-line or on-line coupling provides a powerful tool for the in-depth characterization of aromatic compounds in heavy petroleum feedstocks. peerj.com |

Energy Content and Combustion: Aromatic compounds generally have a high energy density. Their presence in fuels can enhance combustion efficiency and energy output. benzenelawyers.com However, the structure of alkylbenzenes also influences the formation of soot and PAHs during combustion. researchgate.net

Physical Properties: The addition of heavy alkylbenzenes affects the bulk physical properties of a hydrocarbon mixture, including its density, viscosity, and boiling range. The bulky cycloalkyl group contributes to a higher boiling point compared to simpler alkylbenzenes.

Solvency: The aromatic nature of the molecule provides good solvency for various additives and other components within fuel or lubricant formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.